Sodium 2-[(2-oxopropyl)sulfanyl]acetate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-(2-oxopropylsulfanyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3S.Na/c1-4(6)2-9-3-5(7)8;/h2-3H2,1H3,(H,7,8);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFNMMWCNZUMCZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSCC(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NaO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches for Sodium 2 2 Oxopropyl Sulfanyl Acetate and Its Analogues
Retrosynthetic Disconnection and Key Precursors
Retrosynthetic analysis of Sodium 2-[(2-oxopropyl)sulfanyl]acetate identifies the primary bond disconnection at the sulfur-carbon linkage of the thioether. This approach logically points to a nucleophilic thiol precursor and an electrophilic ketone precursor.
Derivation from Chloroacetone (B47974) and Thioglycolic Acid Derivatives
The core structure of 2-[(2-oxopropyl)sulfanyl]acetic acid is logically derived from the reaction between chloroacetone and a thioglycolic acid derivative. In this synthetic strategy, the thiol group of thioglycolic acid or its corresponding salt acts as the nucleophile, attacking the electrophilic carbon atom of chloroacetone that bears the chlorine atom.
Thioglycolic acid itself is commercially available and can be prepared through several methods. A common industrial synthesis involves the reaction of sodium or potassium chloroacetate (B1199739) with an alkali metal hydrosulfide (B80085) in an aqueous medium. google.compatsnap.com Another route involves the hydrolysis of the Bunte salt formed from the reaction of sodium thiosulfate (B1220275) with chloroacetic acid. google.com
Table 1: Key Precursors for the Synthesis of this compound
| Precursor | Chemical Structure | Role in Synthesis |
| Chloroacetone | CH₃COCH₂Cl | Electrophile |
| Thioglycolic Acid | HSCH₂COOH | Nucleophile (as thiolate) |
| Sodium Hydroxide (B78521) | NaOH | Base for thiolate formation and salt formation |
Formation of the Sodium Carboxylate Salt
The final step in the synthesis of the target molecule is the formation of the sodium carboxylate salt. This is a straightforward acid-base reaction where the carboxylic acid, 2-[(2-oxopropyl)sulfanyl]acetic acid, is treated with a sodium base, typically sodium hydroxide or sodium carbonate. The acidic proton of the carboxylic acid group is abstracted by the base, resulting in the formation of the sodium salt and water. This reaction is generally quantitative and proceeds under mild conditions.
Directed Synthetic Pathways
The synthesis of this compound is primarily achieved through a nucleophilic substitution reaction, followed by salt formation. For laboratory or industrial-scale production, this can be approached via direct reaction of the precursors or through an intermediate ester.
Nucleophilic Substitution Reactions Involving Sulfhydryl Precursors
The key bond-forming step is a nucleophilic substitution reaction. The sulfhydryl group of thioglycolic acid is first deprotonated by a base, such as sodium hydroxide, to form the more nucleophilic sodium thioglycolate. This thiolate anion then attacks chloroacetone, displacing the chloride ion in an SN2 reaction to form the thioether linkage. The resulting product is the sodium salt of 2-[(2-oxopropyl)sulfanyl]acetic acid.
Reaction Scheme:
HSCH₂COONa + ClCH₂COCH₃ → NaOOCCH₂SCH₂COCH₃ + NaCl
This type of reaction is a common and efficient method for the formation of thioethers. The reaction is typically carried out in a suitable solvent, such as water or an alcohol, which can facilitate the dissolution of the reactants.
Ester Hydrolysis and Salt Formation Protocols
An alternative pathway involves the use of an ester of thioglycolic acid, such as ethyl thioglycolate. The reaction with chloroacetone would proceed as described above to yield the corresponding ester, ethyl 2-[(2-oxopropyl)sulfanyl]acetate. This ester can then be hydrolyzed to the carboxylic acid.
Basic hydrolysis, or saponification, is a common method for this transformation. The ester is treated with a base, like sodium hydroxide, which attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of the sodium carboxylate salt and the corresponding alcohol (ethanol in this case). This method is often irreversible under basic conditions, driving the reaction to completion.
Following the hydrolysis, if the free acid is isolated, it can be converted to the sodium salt by treatment with a stoichiometric amount of a sodium base as previously described.
Synthesis of Structurally Related Compounds Featuring the (2-Oxopropyl)Sulfanyl Moiety
The synthetic principles used to prepare this compound can be extended to create a variety of structurally related compounds that contain the (2-oxopropyl)sulfanyl moiety. By varying the sulfhydryl-containing precursor, a range of analogues can be accessed.
For example, a novel thiophene-containing compound, 2-acetyl-3-amino-5-[(2-oxopropyl)sulfanyl]-4-cyanothiophene, has been synthesized. This synthesis involved the reaction of malononitrile (B47326) with carbon disulfide in the presence of potassium carbonate, followed by a reaction with chloroacetone and subsequent cyclization. This demonstrates the utility of chloroacetone in introducing the (2-oxopropyl)sulfanyl group onto different molecular scaffolds.
Table 2: Examples of Structurally Related Compounds
| Compound Name | Precursors | Synthetic Approach |
| 2-acetyl-3-amino-5-[(2-oxopropyl)sulfanyl]-4-cyanothiophene | Malononitrile, Carbon Disulfide, Chloroacetone | Multi-step synthesis involving initial formation of a thiolate intermediate followed by reaction with chloroacetone and cyclization. |
This highlights the versatility of chloroacetone as a building block for introducing the (2-oxopropyl)sulfanyl group into a diverse set of molecules, allowing for the exploration of various chemical structures and their potential applications.
Incorporation into Heterocyclic Systems (e.g., Thiophenes, Thiomorpholinones, Benzothienopyrimidinones)
The unique arrangement of functional groups in this compound makes it an ideal precursor for the synthesis of various sulfur-containing heterocycles. The presence of the sulfur atom and the adjacent ketone functionality allows for cyclization reactions to form five- and six-membered rings.
One of the most prominent applications for this type of compound is in the synthesis of highly substituted thiophenes. researchgate.net The Gewald reaction, a classic method for thiophene (B33073) synthesis, typically involves the condensation of a ketone with an α-cyanoester in the presence of elemental sulfur and a base. Analogues of this compound, where the active methylene (B1212753) group of the acetate (B1210297) can be functionalized, could potentially participate in similar multicomponent reactions to yield substituted 2-aminothiophenes. organic-chemistry.org Another established route, the Fiesselmann thiophene synthesis, involves the reaction of thioglycolic acid derivatives with β-dicarbonyl compounds, highlighting the potential for intermediates like 2-[(2-oxopropyl)sulfanyl]acetic acid to act as key synthons. derpharmachemica.com
The general strategy involves leveraging the nucleophilicity of the sulfur atom and the electrophilicity of the ketone's carbonyl carbon, often after an initial condensation reaction at the adjacent methylene or methyl groups. For instance, intramolecular condensation can be triggered, leading to the formation of a thiophene ring.
| Heterocyclic System | Synthetic Strategy | Key Reaction Type | Potential Precursors |
| Thiophenes | Reaction with α-haloketones or activated alkynes. organic-chemistry.org | Annulation / Cyclocondensation | This compound |
| Thiomorpholinones | Reaction with α,β-unsaturated esters or amides. | Michael Addition / Cyclization | Analogues of the title compound |
| Benzothienopyrimidinones | Multi-step synthesis involving initial thiophene formation followed by annulation with a pyrimidine (B1678525) ring. | Domino Reaction / Sequential Cyclization colab.wsresearchgate.net | Functionalized thiophene derivatives from the title compound |
The synthesis of 5-aryl-2-acetylthiophenes, for example, has been achieved through the cyclization of intermediates derived from β-chloroacroleins and chloroacetone. mdpi.com This underscores the utility of the acetyl-sulfur linkage in building the thiophene core. Domino reactions, which involve a sequence of reactions occurring in a single pot, are particularly powerful for constructing complex heterocycles from simple starting materials and represent a modern approach to synthesizing biologically active molecules. colab.wsresearchgate.net
Derivatization at the Acetate Functionality
The carboxylate group in this compound is a prime site for derivatization, allowing for the introduction of various functional groups and the extension of the molecular framework. The two main transformations are esterification and amidation.
Esterification: The sodium salt can be protonated to yield the free carboxylic acid, which can then be converted into a wide range of esters. Standard esterification methods, such as the Fischer-Speier esterification (acid-catalyzed reaction with an alcohol), are applicable. youtube.com For more sensitive substrates, milder conditions can be employed, such as using coupling agents or converting the acid to an acyl chloride followed by reaction with an alcohol. medcraveonline.com Green esterification methods using reusable solid acid catalysts like Dowex H+ resins offer an environmentally friendly alternative. nih.gov
Amidation: Amide bond formation is a cornerstone of medicinal chemistry. The carboxylic acid derived from the title compound can be coupled with primary or secondary amines to produce a diverse library of amides. This is typically achieved by activating the carboxylic acid with coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) to facilitate the reaction with an amine. fishersci.it Alternatively, the acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride before being treated with the amine, often in the presence of a base. fishersci.ityoutube.com
| Derivative Type | Reagents | Reaction Name/Type | Potential Product |
| Methyl Ester | Methanol, Sulfuric Acid | Fischer Esterification youtube.com | Methyl 2-[(2-oxopropyl)sulfanyl]acetate |
| Ethyl Ester | Ethanol, Acetic Anhydride | Acylation | Ethyl 2-[(2-oxopropyl)sulfanyl]acetate |
| Benzyl Amide | Benzylamine, HATU, DIEA fishersci.it | Amide Coupling | N-benzyl-2-[(2-oxopropyl)sulfanyl]acetamide |
| Morpholine Amide | Morpholine, Oxalyl Chloride, then Amine | Acyl Chloride Formation & Amidation | 4-(2-((2-oxopropyl)thio)acetyl)morpholine |
These derivatizations are crucial for modifying the compound's physicochemical properties, such as solubility and bioavailability, and for creating libraries of analogues for biological screening.
Modifications of the Ketone Moiety
The ketone group is another key reactive site within the molecule, offering numerous possibilities for structural modification. A principal reaction for ketones is the Knoevenagel condensation, which involves the reaction of the ketone with an active methylene compound (a compound with a CH2 group flanked by two electron-withdrawing groups) in the presence of a basic catalyst. sigmaaldrich.comwikipedia.org This reaction typically results in the formation of a new carbon-carbon double bond. wikipedia.org
For this compound, a Knoevenagel condensation could proceed as follows:
Reactants : The ketone moiety of the title compound and an active methylene compound such as malononitrile or ethyl cyanoacetate.
Catalyst : A weak base like piperidine, pyridine, or an ionic liquid such as diisopropylethylammonium acetate (DIPEAc). sigmaaldrich.comresearchgate.net
Product : An α,β-unsaturated carbonyl compound, which serves as a valuable intermediate for further reactions, including Michael additions and cycloadditions. ajgreenchem.com
Beyond condensation, the ketone can undergo other standard transformations:
Reduction : The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165).
Reductive Amination : Reaction with an amine in the presence of a reducing agent to form a new C-N bond.
Wittig Reaction : Reaction with a phosphonium (B103445) ylide to convert the carbonyl group into a carbon-carbon double bond.
These modifications significantly expand the structural diversity that can be achieved from the parent compound, enabling the synthesis of a wide array of complex molecules.
Catalytic and Green Chemistry Methodologies in Synthesis
Modern synthetic chemistry emphasizes the use of catalytic methods and adherence to the principles of green chemistry to improve efficiency, reduce waste, and minimize environmental impact. ijpsjournal.commdpi.comresearchgate.net
Exploration of Metal-Catalyzed Transformations
Metal catalysis offers powerful tools for forming bonds that are difficult to create using traditional methods. For the derivatization of this compound and its analogues, several metal-catalyzed reactions are relevant.
Ruthenium-catalyzed amidation presents an atom-economical alternative to traditional coupling reagents. nih.govresearchgate.net This process can directly couple carboxylic acids and amines, often with minimal waste. researchgate.net Palladium-catalyzed reactions, such as carbonylation, could also be envisioned for synthesizing acetate derivatives under specific conditions. mdpi.com Furthermore, copper-catalyzed reactions are known to be effective for C-H amidation, which could be applied to functionalize heterocyclic scaffolds derived from the title compound. organic-chemistry.org
Multi-Component and Domino Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, are highly efficient for building molecular complexity. nih.govmdpi.com The structure of this compound, with its multiple reactive sites, makes it an excellent candidate for use in MCRs to rapidly generate diverse molecular scaffolds. rug.nl
Domino reactions (or cascade reactions) are processes involving two or more bond-forming transformations that occur under the same reaction conditions without isolating intermediates. nih.gov This strategy is particularly useful for the synthesis of complex heterocyclic systems. colab.wsresearchgate.net For example, a domino sequence starting with the title compound could involve an initial intermolecular reaction followed by an intramolecular cyclization to construct a thiophene or thieno-fused ring system. researchgate.net Such sequences are highly atom- and step-economical, aligning with the goals of green chemistry.
Advanced Analytical and Spectroscopic Characterization Methodologies for Sodium 2 2 Oxopropyl Sulfanyl Acetate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
One-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR spectra provide the fundamental data for structural assignment. The spectrum of Sodium 2-[(2-oxopropyl)sulfanyl]acetate (Structure: CH₃-C(=O)-CH₂-S-CH₂-COO⁻Na⁺) is expected to show distinct signals corresponding to its unique proton and carbon environments.
¹H NMR: The proton spectrum is anticipated to display three sharp singlets, as none of the proton-bearing carbons are adjacent to one another, precluding spin-spin coupling.
A singlet for the methyl (CH₃) protons adjacent to the ketone.
A singlet for the methylene (B1212753) (CH₂) protons positioned between the ketone and the sulfur atom.
A singlet for the methylene (CH₂) protons positioned between the sulfur atom and the carboxylate group.
¹³C NMR: The ¹³C NMR spectrum, typically acquired with proton decoupling, would show five distinct signals corresponding to each carbon atom in the molecule.
A signal for the methyl carbon (CH₃).
Two signals for the two non-equivalent methylene carbons (S-CH₂-COO⁻ and C(=O)-CH₂-S).
A downfield signal for the ketone carbonyl carbon (C=O).
A signal for the carboxylate carbon (-COO⁻), typically appearing less downfield than the ketone.
The predicted chemical shifts for both ¹H and ¹³C NMR are summarized in the table below.
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | ¹H Multiplicity |
|---|---|---|---|
| CH₃-C=O | ~2.2 | ~30 | Singlet |
| -C(=O)-CH₂-S- | ~3.5 | ~45 | Singlet |
| -S-CH₂-COO⁻ | ~3.3 | ~38 | Singlet |
| -C=O | - | ~206 | - |
| -COO⁻ | - | ~178 | - |
While 1D NMR provides primary assignments, two-dimensional (2D) NMR experiments are crucial for confirming the molecular backbone and connectivity. libretexts.org
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. longdom.orgemerypharma.com For this compound, no cross-peaks would be expected in a standard ¹H-¹H COSY spectrum because all proton environments are isolated from each other by heteroatoms or quaternary carbons, resulting in isolated spin systems. emerypharma.com
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. emerypharma.comyoutube.com This is an essential tool for definitively assigning each carbon signal. For the target molecule, HSQC would show three cross-peaks, linking the proton signal at ~2.2 ppm to the carbon signal at ~30 ppm (the CH₃ group), the proton signal at ~3.5 ppm to the carbon at ~45 ppm, and the proton signal at ~3.3 ppm to the carbon at ~38 ppm.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is arguably the most powerful 2D NMR experiment for elucidating the carbon skeleton, as it reveals correlations between protons and carbons over two to three bonds. youtube.comscience.gov For this compound, HMBC would provide the definitive connections:
The methyl protons (H₃C-) would show correlations to the ketone carbon (C=O) and the adjacent methylene carbon (-CH₂-S).
The protons of the methylene group next to the ketone (-C(=O)CH₂-) would correlate to the ketone carbon , the methyl carbon , and the other methylene carbon (-SCH₂-).
The protons of the methylene group next to the carboxylate (-SCH₂-) would correlate to the carboxylate carbon (-COO⁻) and the other methylene carbon (-C(=O)CH₂-). These correlations confirm the complete C-S-C and C-C linkages.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies atoms that are close in space, regardless of their bonding connectivity. harvard.edu For a small, flexible molecule like this compound, NOESY can be used to confirm the through-space proximity of the different proton groups, further supporting the assignments made by other NMR methods.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. youtube.com FT-IR and Raman are often complementary; for instance, the symmetric carboxylate stretch is typically weak in the IR but strong in the Raman spectrum. epequip.com
The key functional groups in this compound—ketone, carboxylate, and thioether—each have distinct vibrational signatures.
Ketone (C=O): A strong, sharp absorption band is expected in the IR spectrum characteristic of a saturated ketone. libretexts.org
Carboxylate (COO⁻): This group is identified by two characteristic stretches: a strong asymmetric stretch and a slightly weaker symmetric stretch. studylib.net
Thioether (C-S): The C-S stretching vibration is typically weak in the IR spectrum and appears in the fingerprint region, but it can often be more readily observed in the Raman spectrum. masterorganicchemistry.com
C-H Bonds: Aliphatic C-H stretching vibrations are expected just below 3000 cm⁻¹. libretexts.org
The expected vibrational frequencies are detailed in the table below.
| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|---|
| C-H (sp³) | Stretch | 2850 - 3000 | Medium | Medium |
| C=O (Ketone) | Stretch | 1705 - 1725 | Strong | Medium |
| COO⁻ (Carboxylate) | Asymmetric Stretch | 1550 - 1610 | Strong | Weak |
| COO⁻ (Carboxylate) | Symmetric Stretch | 1400 - 1440 | Medium | Strong |
| C-S (Thioether) | Stretch | 600 - 800 | Weak | Medium-Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of molecular structure through fragmentation analysis.
Electrospray ionization (ESI) is a soft ionization technique ideally suited for analyzing polar and ionic compounds like this compound, as it can transfer pre-existing ions from solution into the gas phase with minimal fragmentation. uliege.be
Negative Ion Mode: In this mode, the primary species observed would be the deprotonated molecule (the carboxylate anion), [C₅H₇O₃S]⁻. This would give a strong signal at an m/z corresponding to the mass of the anion (147.01 Da).
Positive Ion Mode: In the positive ion mode, the analysis of sodium salts can be more complex. The most likely species to be observed is the sodium adduct of the intact salt, [C₅H₇NaO₃S + Na]⁺, at an m/z of 193.00 Da. researchgate.net Cluster ions containing multiple salt units and sodium ions may also be observed. nih.gov
By using tandem mass spectrometry (MS/MS), the isolated parent ion can be fragmented by collision-induced dissociation (CID) to provide structural information. nih.gov For the [C₅H₇O₃S]⁻ anion, characteristic fragmentation pathways would include the neutral loss of CO₂ (44 Da) and cleavage of the C-S bonds.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. This compound is a non-volatile salt and cannot be analyzed directly by GC-MS. libretexts.org Therefore, a chemical derivatization step is required to convert the carboxylate group into a more volatile functional group. gcms.cz
Common derivatization strategies for carboxylic acids include:
Esterification: Reaction with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., BF₃ or HCl) to form a volatile methyl ester. colostate.edu
Silylation: Reaction with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (B98337) (TMS) ester. usherbrooke.ca
Once derivatized (e.g., as methyl 2-[(2-oxopropyl)sulfanyl]acetate), the compound can be analyzed by GC-MS. The mass spectrometer typically uses Electron Ionization (EI), a high-energy technique that causes extensive and reproducible fragmentation. nih.gov The resulting mass spectrum provides a unique "fingerprint" for the molecule. Expected fragmentation patterns for the methyl ester derivative would include:
A peak for the molecular ion (M⁺•).
Alpha-cleavage adjacent to the ketone, resulting in the loss of a methyl radical (•CH₃, M-15) or the formation of the highly stable acetyl cation ([CH₃CO]⁺) at m/z 43.
Cleavage of the C-S bonds.
Fragmentation patterns characteristic of methyl esters, such as the loss of a methoxy (B1213986) radical (•OCH₃, M-31). libretexts.org
Solid-State Characterization Techniques
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the three-dimensional atomic and molecular structure of a crystalline compound. This technique involves irradiating a single crystal of the substance with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays provide the necessary information to determine the crystal structure.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.56 |
| b (Å) | 10.23 |
| c (Å) | 9.87 |
| α (°) | 90 |
| β (°) | 105.4 |
| γ (°) | 90 |
| Volume (ų) | 832.1 |
| Z | 4 |
This data would provide unequivocal proof of the molecular structure and offer insights into the intermolecular interactions governing the solid-state properties of the compound.
Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases and assessing the purity of a bulk sample. Unlike SCXRD, which requires a single crystal, PXRD can be performed on a polycrystalline powder. The sample is exposed to a monochromatic X-ray beam, and the scattered intensity is measured as a function of the scattering angle (2θ). The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.
In the context of this compound, PXRD would be employed to:
Confirm the identity of the synthesized material by comparing its diffraction pattern to a reference pattern (either calculated from single-crystal data or from a standard).
Assess the phase purity of the sample. The presence of sharp, well-defined peaks indicates a highly crystalline material, while the absence of peaks from known impurities confirms its purity. researchgate.net
Identify different polymorphic forms of the compound, if they exist.
An illustrative PXRD pattern for a crystalline sample of this compound would exhibit characteristic peaks at specific 2θ angles.
Illustrative Powder X-ray Diffraction Data for this compound
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 10.2 | 8.67 | 100 |
| 15.5 | 5.71 | 45 |
| 20.4 | 4.35 | 80 |
| 25.8 | 3.45 | 60 |
Each peak in the diffractogram corresponds to a specific set of lattice planes in the crystal structure, as defined by Bragg's Law. tcd.ie The positions and relative intensities of these peaks are unique to the crystalline structure of the compound.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for separating, identifying, and quantifying the components of a mixture. For this compound, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are particularly valuable for purity assessment and for monitoring the progress of its synthesis.
HPLC is a highly efficient separation technique used to determine the purity of a compound and to separate it from any impurities or byproducts. A solution of the sample is passed through a column packed with a stationary phase under high pressure. The components of the sample interact differently with the stationary phase, leading to their separation.
For the analysis of this compound, a reversed-phase HPLC method would likely be employed. In this mode, the stationary phase is nonpolar (e.g., C18-modified silica), and a polar mobile phase is used. The retention time of the compound—the time it takes to travel through the column—is a characteristic property that can be used for its identification and quantification. The purity of the sample is determined by the area of its corresponding peak in the chromatogram relative to the total area of all peaks.
Exemplar HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (with 0.1% formic acid) gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | 4.5 min |
This method would allow for the sensitive detection of the target compound and the separation of any starting materials or side products, thereby providing a quantitative measure of its purity.
Thin-Layer Chromatography is a simple, rapid, and versatile technique used to monitor the progress of a chemical reaction. libretexts.org It involves spotting a small amount of the reaction mixture onto a plate coated with a thin layer of an adsorbent (the stationary phase), typically silica (B1680970) gel. The plate is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). As the mobile phase moves up the plate by capillary action, it carries the components of the mixture at different rates, leading to their separation.
In the synthesis of this compound, which could be formed, for example, by the reaction of sodium thioglycolate with chloroacetone (B47974), TLC can be used to track the consumption of the reactants and the formation of the product. rsc.org Aliquots of the reaction mixture are taken at different time intervals and spotted on a TLC plate alongside the starting materials.
The separation is based on the differential polarity of the compounds. The product, this compound, would be expected to have a different polarity and thus a different Retention Factor (Rf) value compared to the reactants. The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.
Illustrative TLC Data for Reaction Monitoring
| Compound | Rf Value |
|---|---|
| Sodium Thioglycolate (Starting Material) | 0.1 |
| Chloroacetone (Starting Material) | 0.8 |
| This compound (Product) | 0.5 |
| Eluent System | Ethyl Acetate (B1210297)/Hexane (1:1) |
| Visualization | UV light (254 nm) or potassium permanganate (B83412) stain |
By observing the disappearance of the reactant spots and the appearance and intensification of the product spot over time, the progress of the reaction can be effectively monitored until completion. youtube.com
Computational and Theoretical Chemistry Investigations of Sodium 2 2 Oxopropyl Sulfanyl Acetate
Electronic Structure and Molecular Geometry Calculations
The foundation of understanding the chemical behavior of a molecule lies in its electronic structure and three-dimensional geometry. Computational methods are instrumental in elucidating these characteristics.
Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state properties of molecules. It offers a good balance between accuracy and computational cost. For Sodium 2-[(2-oxopropyl)sulfanyl]acetate, DFT calculations would typically involve selecting an appropriate functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G*, cc-pVTZ) to solve the Kohn-Sham equations.
These calculations would yield important information such as:
Optimized Molecular Geometry: The lowest energy arrangement of the atoms, providing bond lengths, bond angles, and dihedral angles.
Electronic Properties: Distribution of electron density, molecular orbital energies (HOMO and LUMO), and the resulting electronic band gap.
Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy, which are crucial for predicting reaction spontaneity and stability.
A hypothetical data table for the optimized geometry might look like this:
| Parameter | Value (Å or °) |
| C=O (acetate) bond length | Calculated Value |
| C-S bond length | Calculated Value |
| S-C (propyl) bond length | Calculated Value |
| C=O (propyl) bond length | Calculated Value |
| O-C-C bond angle | Calculated Value |
| C-S-C bond angle | Calculated Value |
Note: Specific values are not provided due to the absence of published research.
Ab initio methods are based on first principles of quantum mechanics, without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate predictions, albeit at a higher computational expense than DFT.
For a molecule like this compound, these methods could be employed to:
Benchmark DFT results: High-accuracy ab initio calculations can validate the geometries and energies predicted by more computationally efficient DFT methods.
Investigate electron correlation effects: These methods explicitly account for the correlation between the motions of electrons, which is crucial for accurate property prediction.
The flexible bonds within this compound allow for the existence of multiple conformers (different spatial arrangements of atoms that can be interconverted by rotation about single bonds). A thorough computational analysis would involve:
Potential Energy Surface (PES) Scan: Systematically rotating key dihedral angles (e.g., around the C-S and S-C bonds) to identify all stable conformers and the energy barriers between them.
Isomer Stability: Calculating the relative energies of different isomers to determine the most stable forms under various conditions.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are invaluable for predicting spectroscopic data, which can aid in the interpretation of experimental results and the structural elucidation of unknown compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining molecular structure. Theoretical calculations can predict the chemical shifts of NMR-active nuclei (e.g., ¹H, ¹³C). The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach.
The predicted chemical shifts for this compound would be compared with experimental NMR data to confirm the proposed structure.
A hypothetical comparison of calculated and experimental chemical shifts might be presented as follows:
| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| ¹³C (acetate C=O) | Calculated Value | Experimental Value |
| ¹³C (CH₂) | Calculated Value | Experimental Value |
| ¹³C (propyl C=O) | Calculated Value | Experimental Value |
| ¹³C (CH₃) | Calculated Value | Experimental Value |
| ¹H (CH₂) | Calculated Value | Experimental Value |
| ¹H (CH₃) | Calculated Value | Experimental Value |
Note: Specific values are not provided due to the absence of published research.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis). By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax).
For this compound, TD-DFT calculations would help to:
Identify key electronic transitions: For instance, n → π* or π → π* transitions associated with the carbonyl groups.
Correlate spectral features with molecular structure: Understanding how changes in conformation or substitution affect the absorption spectrum.
Vibrational Frequency Analysis (IR and Raman)
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a fundamental method for chemical structure characterization. arxiv.org Computational chemistry, particularly using Density Functional Theory (DFT), allows for the accurate prediction and simulation of IR and Raman spectra. researchgate.netyoutube.com This analysis helps in assigning experimental vibrational bands to specific molecular motions. nih.gov
For this compound, a theoretical vibrational analysis would predict characteristic frequencies for its key functional groups. The calculations would involve optimizing the molecular geometry to a minimum energy state, followed by computing the harmonic vibrational frequencies. These frequencies correspond to the distinct vibrational modes of the molecule, such as stretching, bending, and torsional motions.
Key Predicted Vibrational Modes:
Carbonyl (C=O) Stretching: The ketone group (C=O) would exhibit a strong, characteristic stretching vibration. Computationally, this is typically predicted in the 1700-1750 cm⁻¹ region. researchgate.net
Carboxylate (COO⁻) Stretching: The sodium acetate (B1210297) moiety features a carboxylate group. This group has two distinct stretching modes: an asymmetric stretch (typically higher frequency, ~1550-1610 cm⁻¹) and a symmetric stretch (typically lower frequency, ~1400-1450 cm⁻¹). researchgate.net
C-S Stretching: The thioether linkage (C-S) would produce stretching vibrations at lower frequencies, generally in the 600-800 cm⁻¹ range. These bands are often weaker in IR spectra but can be more prominent in Raman spectra. mdpi.comresearchgate.net
C-H Stretching and Bending: Vibrations associated with the methyl (CH₃) and methylene (B1212753) (CH₂) groups, including stretching and bending modes, would also be predicted across various regions of the spectrum. mdpi.com
Simulated spectra can be generated by applying a Lorentzian or Gaussian function to the calculated frequencies, allowing for direct comparison with experimental data. researchgate.net Scaling factors are often applied to the computed frequencies to better match experimental values, correcting for anharmonicity and basis set limitations. nih.gov
| Vibrational Mode | Typical Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| Asymmetric Carboxylate (COO⁻) Stretch | 1550 - 1610 | Strong | Weak |
| Symmetric Carboxylate (COO⁻) Stretch | 1400 - 1450 | Strong | Weak-Medium |
| Ketone (C=O) Stretch | 1700 - 1750 | Strong | Medium-Strong |
| C-S Stretch | 600 - 800 | Weak-Medium | Medium |
| CH₂ Scissoring | 1450 - 1480 | Medium | Medium |
| CH₃ Symmetric Deformation | 1370 - 1390 | Medium | Medium |
Reactivity and Mechanism Simulations
Computational methods are indispensable for exploring the mechanisms of chemical reactions, providing insights into transition states and reaction pathways. acs.org
To understand a chemical reaction, it is crucial to identify the transition state (TS), which is the highest energy point along the minimum energy pathway connecting reactants and products. youtube.com Computationally, a transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency.
Once a candidate transition state structure is located and optimized, its identity must be confirmed. This is achieved by performing an Intrinsic Reaction Coordinate (IRC) calculation. smu.eduscm.com An IRC calculation maps the reaction pathway downhill from the transition state in both the forward and reverse directions. stackexchange.com A true transition state must connect the intended reactants and products along this path. smu.edu This method provides a step-by-step delineation of the geometric changes that occur as the reaction progresses. acs.org For a reaction involving this compound, such as a nucleophilic addition to the carbonyl carbon, IRC calculations would verify that the located TS indeed connects the starting materials to the addition product. comporgchem.com
By calculating the energies of the reactants, transition state, and products, key thermodynamic and kinetic parameters of a reaction can be determined. researchgate.net
Activation Energy (Ea): The energy difference between the reactants and the transition state is the activation energy. This value is a primary determinant of the reaction rate; a lower activation energy corresponds to a faster reaction. Computational analysis can accurately predict these energy barriers. mdpi.com
Reaction Enthalpy (ΔH): The energy difference between the products and the reactants gives the enthalpy of the reaction, indicating whether the reaction is exothermic (releases heat) or endothermic (absorbs heat).
These energetic calculations allow for the construction of a detailed reaction energy profile, which visually represents the energy changes throughout the reaction. This profile is fundamental to understanding the reaction's feasibility and kinetics. numberanalytics.com
Intermolecular Interactions and Solvation Effects Modeling
The behavior of this compound in a solution is heavily influenced by its interactions with solvent molecules. numberanalytics.com As an ionic compound, it engages in strong intermolecular interactions, including: ethernet.edu.et
Ion-Dipole Interactions: The sodium cation (Na⁺) and the carboxylate anion (COO⁻) will interact strongly with polar solvent molecules like water. youtube.com
Hydrogen Bonding: The oxygen atoms of the carboxylate and ketone groups can act as hydrogen bond acceptors.
Van der Waals Forces: These weaker interactions are also present between the nonpolar parts of the molecule and the solvent. acs.org
Computational models can simulate these effects. wikipedia.orgImplicit solvation models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. wikipedia.org This approach is computationally efficient and captures the bulk electrostatic effects of the solvent. q-chem.comExplicit solvation models involve including a number of individual solvent molecules in the calculation. While more computationally intensive, this method provides a more detailed picture of specific solute-solvent interactions like hydrogen bonding. pyscf.org Modeling these interactions is crucial for accurately predicting the compound's properties and reactivity in solution. nih.gov
Charge Distribution and Bonding Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, many-electron wavefunction of a molecule into the familiar language of Lewis structures, including localized bonds, lone pairs, and core orbitals. uni-muenchen.de This analysis provides quantitative insights into charge distribution, atomic hybridization, and intramolecular charge transfer (delocalization) effects. faccts.de
For this compound, NBO analysis would reveal the distribution of electron density across the molecule. The analysis quantifies the stabilization energies associated with donor-acceptor interactions, which represent charge transfer from a filled (donor) NBO to an empty (acceptor) NBO. wisc.edu These interactions are evaluated using second-order perturbation theory and are key to understanding molecular stability and reactivity. uni-muenchen.de
Key interactions within the 2-[(2-oxopropyl)sulfanyl]acetate anion would likely include:
n → π interactions:* Delocalization of electron density from the lone pairs (n) of the oxygen or sulfur atoms to the antibonding π* orbital of the carbonyl group (C=O). This interaction is crucial in determining the reactivity of the ketone.
n → σ interactions:* Charge transfer from lone pairs to adjacent antibonding sigma (σ) orbitals. For instance, delocalization from a sulfur lone pair into a neighboring C-C or C-S σ orbital can influence bond strengths and molecular conformation. researchgate.netnih.gov
| Donor NBO (i) | Acceptor NBO (j) | E⁽²⁾ (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) O (ketone) | π(C-S) | ~20-30 | Hyperconjugation (n → π) |
| LP(2) O (carboxylate) | σ(C-C) | ~2-5 | Hyperconjugation (n → σ) |
| LP(1) S | σ(C-C)keto | ~3-7 | Hyperconjugation (n → σ) |
| LP(1) S | σ(C-C)acetate | ~3-7 | Hyperconjugation (n → σ) |
| π(C=O) | π(C-S) | ~10-15 | π-conjugation (π → π) |
Note: The E⁽²⁾ values in the table are hypothetical and represent typical ranges for such interactions to illustrate the output of an NBO analysis.
Based on the current search, there is no publicly available scientific literature or data specifically detailing the computational and theoretical chemistry investigations, including Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO analysis, of this compound. Therefore, it is not possible to provide detailed research findings or data tables on this specific compound as requested.
Coordination Chemistry of the 2 2 Oxopropyl Sulfanyl Acetate Ligand
Ligand Properties and Potential Binding Sites
The 2-[(2-oxopropyl)sulfanyl]acetate anion is a versatile ligand possessing three distinct potential donor sites: a soft thioether sulfur atom, a borderline ketone oxygen atom, and hard carboxylate oxygen atoms. This combination of donor atoms allows for a variety of coordination behaviors, governed by the nature of the metal ion and the reaction conditions.
Coordination Modes of the Thioether, Ketone, and Carboxylate Moieties
The multifunctional nature of the 2-[(2-oxopropyl)sulfanyl]acetate ligand allows for several possible modes of coordination with metal centers. Each functional group—thioether, ketone, and carboxylate—exhibits characteristic binding behaviors.
The thioether group contains a soft sulfur donor atom, which, according to Hard and Soft Acid-Base (HSAB) theory, preferentially binds to soft metal ions. It typically acts as a monodentate ligand, coordinating to a single metal center.
The ketone group features a carbonyl oxygen that can act as a donor atom. While generally a weak ligand, the ketone oxygen can coordinate to a metal ion, particularly in the absence of stronger donors or when sterically favored. wikipedia.org Its enolate form is also a common ligand in coordination chemistry. wikipedia.org
The carboxylate group is a highly versatile and common coordinating agent in inorganic chemistry. It can coordinate to metal ions in several ways:
Monodentate: One oxygen atom binds to the metal center.
Bidentate Chelating: Both oxygen atoms bind to the same metal center, forming a four-membered ring.
Bidentate Bridging: The carboxylate group bridges two metal centers. This can occur in a syn-syn, syn-anti, or anti-anti conformation.
The specific coordination mode adopted by the carboxylate group is often influenced by the metal ion's size, charge, and electronic configuration, as well as the steric demands of the rest of the ligand. mdpi.comresearchgate.net
| Functional Moiety | Donor Atom(s) | Typical Coordination Mode(s) | Notes |
|---|---|---|---|
| Thioether (-S-) | Sulfur | Monodentate | Prefers soft metal ions. |
| Ketone (C=O) | Oxygen | Monodentate | Generally a weak donor; coordination is context-dependent. |
| Carboxylate (-COO⁻) | Oxygen | Monodentate, Bidentate Chelating, Bidentate Bridging | Highly versatile with multiple bridging conformations possible. |
Chelation and Bridging Capabilities of the Anionic Ligand
The presence of multiple donor sites within a single molecule grants the 2-[(2-oxopropyl)sulfanyl]acetate ligand the ability to act as a chelating or bridging ligand.
Chelation: The ligand can form stable five- or six-membered chelate rings by coordinating to a single metal center through two or more of its donor atoms. For instance, simultaneous coordination of the thioether sulfur and one of the carboxylate oxygens would result in the formation of a stable five-membered ring. Similarly, coordination involving the ketone oxygen and the carboxylate group is possible.
Bridging: The ligand is well-equipped to bridge multiple metal centers, leading to the formation of polynuclear complexes or coordination polymers. mdpi.com This can be achieved in several ways:
The carboxylate group can adopt a bidentate bridging mode, linking two metal ions.
The ligand can bridge two metal centers by coordinating through the thioether sulfur to one metal and the carboxylate group to another.
A more complex bridging scenario could involve all three functional groups coordinating to different metal centers, potentially leading to the formation of extended two- or three-dimensional networks.
The flexibility of the ligand's backbone allows it to adopt the necessary conformation to facilitate these chelation and bridging modes.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with the 2-[(2-oxopropyl)sulfanyl]acetate ligand can typically be achieved by reacting the sodium salt of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and structural methods to elucidate their composition and structure.
Complexes with Alkali Metal Cations (e.g., Sodium)
The coordination chemistry of sodium ions is characterized by relatively weak and labile interactions. researchgate.net Sodium ions (Na⁺) are hard cations and therefore are expected to preferentially interact with the hard oxygen donors of the carboxylate and ketone groups over the soft thioether sulfur. In the solid state, sodium compounds often exhibit well-defined coordination spheres, frequently adopting an octahedral geometry. wikipedia.orgresearchgate.net In the case of sodium 2-[(2-oxopropyl)sulfanyl]acetate, the sodium ion is likely coordinated to the carboxylate oxygen atoms, and potentially the ketone oxygen, possibly with water molecules completing the coordination sphere. These interactions are often electrostatic in nature.
Coordination with Transition Metals (e.g., Copper, Zinc)
Transition metals like copper(II) and zinc(II) are expected to form more stable and structurally diverse complexes with the 2-[(2-oxopropyl)sulfanyl]acetate ligand.
Copper(II) Complexes: The Cu²⁺ ion is a borderline acid and can coordinate with all three donor sites of the ligand. Copper(II) complexes display a wide range of coordination numbers and geometries, including square planar, square pyramidal, and octahedral. researchgate.net With this ligand, copper(II) could form monomeric complexes involving chelation through the sulfur and carboxylate oxygen atoms. Dimeric structures, such as the "paddle-wheel" cage structure commonly seen with copper(II) acetate (B1210297), are also a possibility, where four ligand molecules bridge two copper centers through their carboxylate groups. wikipedia.org
Zinc(II) Complexes: The Zn²⁺ ion is a d¹⁰ metal ion and is considered a hard acid, showing a strong preference for oxygen donors. mdpi.com However, it is also known to coordinate with sulfur donors in various biological and synthetic systems. nih.gov Zinc(II) complexes are typically tetrahedral or octahedral. ias.ac.in With the 2-[(2-oxopropyl)sulfanyl]acetate ligand, zinc would be expected to coordinate strongly to the carboxylate group, likely in a bidentate chelating or bridging fashion. researchgate.net Coordination of the thioether sulfur is also possible, potentially leading to five- or six-coordinate species. The formation of coordination polymers with zinc is a common feature for ligands containing carboxylate groups. mdpi.com
Spectroscopic and Structural Analysis of Metal-Ligand Adducts
The characterization of metal complexes of 2-[(2-oxopropyl)sulfanyl]acetate relies on a combination of spectroscopic and structural techniques.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the carboxylate and ketone groups. mdpi.com Upon coordination of the ketone's carbonyl group to a metal center, a shift of the ν(C=O) stretching frequency to a lower wavenumber is expected. The coordination mode of the carboxylate group can be inferred from the separation (Δν) between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies. A large Δν value is typically indicative of a monodentate coordination, while a smaller Δν value suggests a bidentate (chelating or bridging) mode.
| Functional Group | Vibrational Mode | Typical Frequency (Free Ligand, cm⁻¹) | Expected Change Upon Coordination |
|---|---|---|---|
| Ketone | ν(C=O) | ~1715 | Shift to lower frequency |
| Carboxylate | νₐₛ(COO⁻) | ~1560-1620 | The separation Δν = νₐₛ - νₛ changes depending on the coordination mode. |
| νₛ(COO⁻) | ~1400-1440 |
Electronic (UV-Vis) Spectroscopy: For transition metal complexes, such as those of copper(II), UV-Vis spectroscopy provides information about the d-d electronic transitions, which are indicative of the metal ion's coordination geometry. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of zinc(II) and sodium, ¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand's structure in solution. Coordination to a metal center typically results in shifts in the resonances of the nuclei near the donor atoms.
Theoretical Studies of Coordination Geometries and Electronic Structures
Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), serve as powerful tools to complement experimental findings in the coordination chemistry of the 2-[(2-oxopropyl)sulfanyl]acetate ligand. These methods provide in-depth insights into the geometric arrangements and electronic properties of the resulting metal complexes, elucidating the nature of metal-ligand interactions at a molecular level.
Computational Methodologies
DFT has become a standard and reliable method for modeling the structures and properties of coordination compounds. mdpi.comnih.gov The choice of functional and basis set is crucial for obtaining results that accurately reflect experimental reality. For transition metal complexes, hybrid functionals such as B3LYP are commonly utilized. Basis sets like LANL2DZ are often applied for the metal atoms, which incorporates effective core potentials, while sets like 6-31G(d) are used for lighter atoms such as carbon, hydrogen, oxygen, and sulfur. mdpi.com
Geometry optimization is the first step in these theoretical investigations, yielding the lowest energy structure of the complex. mdpi.com Subsequent frequency calculations are typically performed to confirm that the optimized structure is a true minimum on the potential energy surface, characterized by the absence of imaginary frequencies. mdpi.com
Predicted Coordination Geometries
Theoretical calculations allow for the precise determination of key structural parameters, including bond lengths, bond angles, and dihedral angles that define the coordination sphere around the metal center. These computed parameters are frequently compared with experimental data from X-ray crystallography to validate the accuracy of the computational model. nih.gov
Studies on related thioether-carboxylate ligands have shown that DFT methods can successfully predict the coordination modes. For the 2-[(2-oxopropyl)sulfanyl]acetate ligand, calculations can model its behavior as a tridentate ligand, coordinating through the sulfur atom, the carbonyl oxygen, and one of the carboxylate oxygens. The optimized geometries provide a detailed three-dimensional picture of how the ligand wraps around the metal ion.
Table 1: Representative Comparison of Calculated (DFT) and Hypothetical Experimental Bond Lengths (Å) in a Metal-2-[(2-oxopropyl)sulfanyl]acetate Complex
| Bond | Calculated Bond Length (Å) | Hypothetical Experimental Bond Length (Å) |
| Metal–S (Thioether) | 2.45 | 2.42 |
| Metal–O (Carbonyl) | 2.20 | 2.18 |
| Metal–O (Carboxylate) | 2.15 | 2.13 |
Note: The values in this table are illustrative examples for a hypothetical first-row transition metal complex and are intended to demonstrate the typical level of agreement between theoretical and experimental data.
Electronic Structure Analysis
Beyond structural prediction, theoretical studies offer a profound understanding of the electronic structure of these complexes.
Molecular Orbital (MO) Analysis: The analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The composition and energy of these orbitals are key to understanding the complex's reactivity, stability, and spectroscopic properties. For complexes with the 2-[(2-oxopropyl)sulfanyl]acetate ligand, the HOMO is often found to have significant contributions from the p-orbitals of the sulfur and oxygen donor atoms. The LUMO is typically centered on the metal d-orbitals. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the chemical stability of the molecule.
Natural Bond Orbital (NBO) Analysis: NBO analysis is employed to investigate charge distribution and the nature of the bonding between the metal and the ligand. nih.govnih.gov This method provides insights into the charge transfer interactions occurring from the ligand's donor atoms (the filled lone-pair orbitals of sulfur and oxygen) to the vacant orbitals of the metal center. The analysis yields natural population analysis (NPA) charges, which quantify the electron density on each atom and provide a measure of the ionicity or covalency of the metal-ligand bonds.
Table 2: Illustrative Natural Population Analysis (NPA) Charges for a Coordinated 2-[(2-oxopropyl)sulfanyl]acetate Ligand
| Atom | Calculated Charge (a.u.) |
| Metal Center (M²⁺) | +1.35 |
| S (Thioether) | -0.15 |
| O (Carbonyl) | -0.55 |
| O (Carboxylate) | -0.70 |
| O (non-coordinating) | -0.72 |
Supramolecular Assemblies and Non Covalent Interactions of Sodium 2 2 Oxopropyl Sulfanyl Acetate
Self-Assembly Processes in Solution and Solid State
The amphiphilic nature of Sodium 2-[(2-oxopropyl)sulfanyl]acetate, arising from the hydrophilic sodium acetate (B1210297) group and the more hydrophobic 2-oxopropyl and sulfanyl (B85325) moieties, suggests a propensity for self-assembly in solution. In aqueous media, it is plausible that the molecules arrange to minimize unfavorable interactions between the hydrophobic sections and water, potentially forming micelles or other aggregates above a certain critical concentration. The driving force for such assembly would be the hydrophobic effect, where the release of ordered water molecules from the hydrophobic surfaces leads to a net increase in entropy.
In the solid state, the self-assembly is governed by a combination of ionic interactions, hydrogen bonding, and weaker van der Waals forces. The crystal structure would likely feature distinct polar and non-polar domains. The sodium and acetate groups would form a highly ordered ionic lattice, while the 2-oxopropyl and sulfanyl groups would pack in a manner that maximizes dispersion forces.
Investigation of Intermolecular Hydrogen Bonding Networks
Hydrogen bonding is expected to play a crucial role in the supramolecular architecture of this compound. The carboxylate oxygen atoms are strong hydrogen bond acceptors, while the alpha-hydrogens adjacent to the carbonyl group and the thioether can act as weak hydrogen bond donors.
In the solid state, it is anticipated that the carboxylate groups will form strong hydrogen bonds with residual water molecules or potentially with the alpha-hydrogens of neighboring molecules. These interactions would contribute significantly to the stability of the crystal lattice. The carbonyl oxygen of the 2-oxopropyl group can also participate as a hydrogen bond acceptor.
| Potential Hydrogen Bond Interactions | Donor | Acceptor | Typical Distance (Å) | Significance |
| Carboxylate-Water | O-H (Water) | O (Carboxylate) | 2.5 - 2.8 | High |
| Carbonyl-Water | O-H (Water) | O (Carbonyl) | 2.7 - 3.0 | Moderate |
| C-H...O | C-H (alpha to C=O) | O (Carboxylate/Carbonyl) | 3.0 - 3.5 | Low |
Host-Guest Interactions with Macrocyclic Receptors
The potential for this compound to engage in host-guest interactions with macrocyclic receptors is an intriguing aspect of its supramolecular chemistry. The molecule possesses several features that could be recognized by synthetic hosts. For instance, the sodium cation could be complexed by crown ethers, while the hydrophobic 2-oxopropyl group could be encapsulated within the cavity of cyclodextrins or calixarenes.
The binding affinity would depend on the complementarity in size, shape, and electronic properties between the guest molecule and the macrocyclic host. Such interactions could be exploited for applications in sensing, separation, or controlled release.
Role of Ionic Interactions (Sodium) in Supramolecular Architectures
These ionic interactions provide a strong, non-directional cohesive force that holds the assembly together, while the weaker, more directional interactions like hydrogen bonding and van der Waals forces fine-tune the specific arrangement of the molecules.
Crystal Engineering and Packing Analysis
From a crystal engineering perspective, the structure of this compound presents an interesting case for predicting and controlling solid-state architecture. The interplay between the strong ionic interactions and the weaker hydrogen bonds and van der Waals forces could lead to the formation of various polymorphs, each with distinct physical properties.
Chemical Derivatization Strategies for Advanced Research Probes Excluding Biological/clinical Applications
Synthesis of Analogue Libraries for Structure-Reactivity Relationship Studies
A comprehensive search of scientific databases and chemical literature reveals no specific instances of Sodium 2-[(2-oxopropyl)sulfanyl]acetate being utilized as a scaffold for the synthesis of analogue libraries aimed at structure-reactivity relationship (SRR) studies. SRR investigations typically involve the systematic modification of a parent molecule to probe how changes in its structure affect its chemical reactivity or physical properties. The lack of such studies involving this particular compound means that no data tables or detailed research findings can be presented.
Modification for Tunable Electronic and Steric Properties
There is no available research that describes the chemical modification of this compound with the goal of tuning its electronic or steric properties for advanced material or chemical probe development. The core structure of the molecule presents potential sites for modification, such as the ketone's alpha-carbon or the carboxylate group. However, the exploration of these possibilities to systematically alter properties like redox potential, molecular volume, or ligand-binding capabilities has not been reported.
Incorporation into Polymeric Structures
The incorporation of this compound into polymeric structures, focusing on chemical synthesis and material design principles, is not described in the current body of scientific literature. While functional monomers are often integrated into polymers to impart specific chemical properties, there are no documented methods for the polymerization of this compound or its use as a functional additive in polymer synthesis. Consequently, no data on polymer architectures, synthesis protocols, or resulting material properties can be provided.
Heterogenization on Solid Supports for Catalysis
There is no evidence in published research to suggest that this compound has been heterogenized on solid supports for applications in catalysis. This process, which involves immobilizing a molecule onto an insoluble substrate to create a recyclable catalyst, has not been reported for this compound. Therefore, information regarding suitable solid supports, immobilization techniques, or the catalytic activity of any such resulting materials is not available.
Concluding Perspectives and Future Research Directions in Sodium 2 2 Oxopropyl Sulfanyl Acetate Chemistry
Unexplored Synthetic Transformations and Novel Methodologies
The current synthesis of Sodium 2-[(2-oxopropyl)sulfanyl]acetate likely proceeds via a standard Williamson ether synthesis analogue, involving the reaction of a mercaptoacetate (B1236969) salt with a halopropanone. Future research could focus on expanding the synthetic utility and efficiency of this scaffold.
Diversification of the Ketone Moiety: The ketone functionality is a prime target for a variety of transformations that remain unexplored. Future work could investigate derivatization reactions such as reductive amination to introduce amine functionalities, Wittig reactions to form carbon-carbon double bonds, or aldol (B89426) condensations to build more complex molecular architectures. These transformations would generate a library of novel compounds with potentially unique chemical and biological properties.
Oxidation State Manipulation: The sulfur atom, present as a thioether, is amenable to oxidation. Controlled oxidation to the corresponding sulfoxide (B87167) or sulfone would drastically alter the molecule's polarity, solubility, and coordination properties. Investigating selective oxidation methods in the presence of the ketone and carboxylate would be a valuable pursuit.
Asymmetric Synthesis: The introduction of chirality would be a significant advancement. Future methodologies could explore the use of chiral starting materials or the development of asymmetric catalysts for the key C-S bond-forming reaction, leading to enantiomerically pure forms of the compound and its derivatives.
| Potential Transformation | Reagent/Methodology Class | Expected Functional Group |
| Reductive Amination | NaBH₃CN, NH₄OAc | Amine |
| Wittig Reaction | Ph₃P=CHR | Alkene |
| Oxidation | m-CPBA, H₂O₂ | Sulfoxide, Sulfone |
| Asymmetric C-S Coupling | Chiral Phase-Transfer Catalyst | Chiral Thioether |
Advanced Spectroscopic Techniques for Dynamic Processes
While standard spectroscopic methods (¹H-NMR, ¹³C-NMR, IR) can confirm the static structure of this compound, advanced techniques could provide insight into its dynamic behavior in solution.
Keto-Enol Tautomerism: The ketone group can potentially exist in equilibrium with its enol or enolate form. Variable-temperature NMR (VT-NMR) spectroscopy could be employed to study the thermodynamics and kinetics of this tautomerization process. Furthermore, 2D NMR techniques like EXSY (Exchange Spectroscopy) could directly probe the chemical exchange between the keto and enol forms.
Conformational Analysis: The flexible thioether linkage allows for multiple rotational conformers. Advanced techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) could elucidate the preferred solution-state conformation and the dynamics of conformational interchange. Understanding the molecule's three-dimensional shape is crucial for predicting its reactivity and interaction with other molecules.
Integrated Computational-Experimental Approaches for Enhanced Understanding
Combining computational chemistry with experimental results offers a powerful paradigm for a deeper molecular-level understanding. For related compounds containing a (2-oxopropyl)sulfanyl moiety, Density Functional Theory (DFT) has been successfully used to correlate calculated geometric parameters with X-ray crystallography data. nih.gov
Spectroscopic Prediction: DFT and time-dependent DFT (TD-DFT) calculations can predict NMR chemical shifts, vibrational frequencies (IR), and electronic absorption spectra. nih.gov Comparing these theoretical predictions with experimental data for this compound would provide a robust validation of its proposed structure and could help assign complex spectral features.
Mechanism Elucidation: Computational modeling can be used to map out the reaction energy profiles for the unexplored synthetic transformations mentioned previously. By calculating the transition state energies for different proposed pathways, researchers can predict which reactions are most likely to be successful and under what conditions, thereby guiding experimental design and saving laboratory resources.
Intramolecular Interactions: Methods like Natural Bond Orbital (NBO) analysis can be used to investigate intramolecular charge transfer and other non-covalent interactions that stabilize certain conformations or influence reactivity. nih.gov For instance, calculations could quantify weak interactions between the sulfur lone pairs and the carbonyl groups.
| Research Question | Proposed Computational Method | Synergy with Experiment |
| Most stable conformer? | DFT Energy Minimization | Comparison with NOESY/ROESY data |
| What are the IR peak assignments? | DFT Vibrational Frequency Calculation | Validation of experimental IR spectrum |
| How does the C-S bond form? | Transition State Searching (e.g., QST3) | Guides optimization of synthesis conditions |
Challenges and Opportunities in Scaling Up Synthesis for Research Purposes
Transitioning the synthesis of this compound from a laboratory scale to a larger, pilot scale for broader research availability presents distinct challenges and opportunities.
Purity and Side Products: The reaction between a mercaptan and an α-haloketone can be prone to side reactions, such as the formation of disulfide byproducts from the oxidation of the starting mercaptoacetate or over-alkylation. Developing a scalable purification strategy, potentially involving crystallization or chromatography with optimized solvent systems, is crucial to consistently achieve high purity (>95%). cymitquimica.com
Reagent Handling and Cost: Chloroacetone (B47974), a likely precursor, is a lachrymator and requires careful handling in a well-ventilated environment. On a larger scale, engineering controls become paramount. The cost and availability of starting materials must also be considered for economical production.
Process Optimization and Control: A key opportunity lies in process optimization. An automated synthesis platform could precisely control parameters like temperature, pH, and reagent addition rates to maximize yield and minimize impurities. Factors such as mixing efficiency and heat transfer, which are negligible at the bench scale, become critical during scale-up. nih.gov The development of a robust, well-documented, and repeatable large-scale synthesis protocol would be a significant enabler for future research into this compound.
Q & A
Basic: What are the optimal synthetic routes for Sodium 2-[(2-oxopropyl)sulfanyl]acetate?
Answer:
The synthesis of this compound involves nucleophilic substitution or condensation reactions. A common approach includes:
- Step 1: Reacting 2-oxopropyl thiol with chloroacetic acid in a basic medium (e.g., NaOH) to form the thioether intermediate.
- Step 2: Neutralization and purification via recrystallization or column chromatography to isolate the sodium salt .
Key considerations include pH control to prevent hydrolysis of the sulfanyl group and temperature optimization (40–60°C) to enhance reaction efficiency. Solvent-free methods, as demonstrated in analogous sulfanyl acetohydrazide syntheses, may improve yields by reducing side reactions .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Answer:
Characterization requires multi-technique validation:
- Purity: High-performance liquid chromatography (HPLC) with UV detection at 254 nm, using a C18 column and methanol/water mobile phase (70:30 v/v). Compare retention times against standards .
- Structural Confirmation:
- Elemental Analysis: Confirm sodium content via ICP-MS or flame photometry .
Advanced: How can contradictions in reported reactivity profiles of sulfanyl acetate derivatives be resolved?
Answer:
Contradictions often arise from divergent reaction conditions or impurities. Methodological strategies include:
- Controlled Replication: Reproduce studies under standardized conditions (e.g., inert atmosphere for oxidation-prone sulfanyl groups) .
- Computational Modeling: Use DFT calculations to predict reactivity hotspots (e.g., sulfur lone pair interactions) and compare with experimental data .
- Side-Product Analysis: Employ LC-MS to identify byproducts (e.g., sulfoxides from unintended oxidation) that may skew reactivity interpretations .
Advanced: How to design experiments to assess the stability of this compound under varying pH and temperature conditions?
Answer:
- pH Stability: Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Monitor degradation via UV-Vis spectroscopy at 24-hour intervals. Sulfanyl esters typically degrade rapidly in acidic conditions (<pH 3) due to protonation-induced hydrolysis .
- Thermal Stability: Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Differential scanning calorimetry (DSC) can identify phase transitions or exothermic degradation events .
- Light Sensitivity: Conduct accelerated stability studies under UV light (254 nm) to assess photolytic breakdown, a common issue with sulfur-containing compounds .
Basic: What analytical techniques are recommended for quantifying this compound in complex matrices?
Answer:
- HPLC-MS/MS: Employ a reverse-phase column with electrospray ionization (ESI) in negative mode. Use sodium adducts ([M+Na]⁻) for enhanced sensitivity.
- UV-Vis Spectrophotometry: Quantify at λ = 210–220 nm, but validate against HPLC to avoid interference from matrix components .
- Titration: For bulk quantification, use iodometric titration to measure active sulfanyl groups .
Advanced: What mechanistic insights exist for the interaction of this compound with biological targets?
Answer:
The compound may act as a:
- Thiol-Modifying Agent: The sulfanyl group reacts with cysteine residues in enzymes, disrupting disulfide bond formation. Use X-ray crystallography or mutagenesis to map binding sites .
- Prodrug Precursor: In vivo esterase-mediated hydrolysis releases 2-oxopropyl thiol, which can modulate glutathione pathways. Validate via LC-MS metabolite profiling in cell lysates .
Contradictory reports on cytotoxicity can be addressed by comparing cell permeability (logP calculations) and efflux pump activity (e.g., P-glycoprotein inhibition assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
